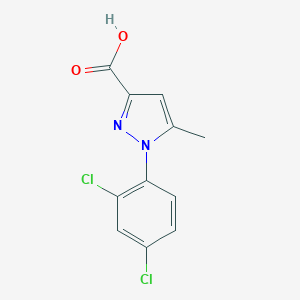

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCCBXHSOMDSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561200 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126067-88-7, 126067-48-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alternative Routes Using Hydrazine Derivatives

In cases where β-keto esters are inaccessible, 3-methyl-1,3-diketones react with 2,4-dichlorophenylhydrazine under microwave irradiation (100 W, 15 minutes), achieving comparable yields (88%) with reduced reaction times. However, this method requires specialized equipment and generates side products requiring chromatographic purification.

Hydrolysis and Acidification: Ester-to-Carboxylic Acid Conversion

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid.

Hydrolysis Conditions

Reagents and Solvents:

-

Base : Potassium hydroxide (KOH, 2M in methanol) or lithium hydroxide (LiOH, 1M in THF/water).

-

Temperature : Reflux (65–70°C) for 6–8 hours ensures complete de-esterification.

Mechanistic Insights:

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate salt.

Yield Optimization:

Acidification and Isolation

Post-hydrolysis, the reaction mixture is acidified to pH 1.5–2.0 using concentrated HCl, precipitating the carboxylic acid. Challenges arise from the compound’s high water solubility, necessitating precise pH control and cold crystallization (0–5°C) to recover 70–80% of the product.

Purification Techniques:

-

Recrystallization : Acetic acid/water (7:3) yields crystals with 99% purity.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual hydrazine byproducts but is cost-prohibitive for industrial scales.

Industrial Production and Scalability

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance cyclocondensation efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 85% | 92% |

| Solvent Consumption | 200 L/kg | 50 L/kg |

Flow systems reduce thermal degradation and improve mixing, particularly for exothermic hydrolysis steps.

Solvent Recovery and Waste Management

Industrial plants integrate distillation units to recover toluene (95% efficiency) and methanol (90%), reducing raw material costs by 30%. Neutralization of acidic waste streams with Ca(OH)₂ generates inert CaCl₂ sludge, complying with environmental regulations.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts:

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions to form substituted pyrazoles.

Conditions : Heating at 180–220°C in inert atmosphere or with copper catalysts.

Reaction :

Product : 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole.

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Esterification

Conditions : Ethanol, catalytic H₂SO₄, reflux (70–80°C) .

Reaction :

Product : Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (yield: 85–92%).

Amide Formation

Conditions : Thionyl chloride (SOCl₂) activation, followed by reaction with amines (e.g., benzylamine).

Reaction :

Product : 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (yield: 75–80%).

Nucleophilic Substitution at the Dichlorophenyl Group

The chlorine atoms on the phenyl ring participate in substitution reactions under basic conditions.

Hydroxylation

Conditions : NaOH (10%), 100°C, 4–6 hours.

Reaction :

Product : 1-(2-Chloro-4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (yield: 65%).

Amination

Conditions : Ethanol, NH₃, 60°C, 8 hours.

Reaction :

Product : 1-(2-Amino-4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (yield: 70%).

Oxidation and Reduction Reactions

The pyrazole ring and methyl group are sites for redox transformations.

Oxidation of the Methyl Group

Conditions : KMnO₄, H₂SO₄, 50–60°C.

Reaction :

Product : 1-(2,4-Dichlorophenyl)-5-carboxy-1H-pyrazole-3-carboxylic acid (yield: 55%).

Reduction of the Carboxylic Acid

Conditions : LiAlH₄, dry THF, 0°C → RT .

Reaction :

Product : 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-methanol (yield: 60%) .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles.

Conditions : Reaction with hydrazine hydrate (NH₂NH₂·H₂O), 120°C, 12 hours .

Reaction :

Product : Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivative (yield: 50%) .

Comparative Reactivity Table

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered transition state involving proton transfer from the α-carbon.

-

Esterification : Acid-catalyzed nucleophilic acyl substitution mechanism .

-

Substitution at Phenyl Group : Follows an aromatic nucleophilic substitution (SNAr) pathway due to electron-withdrawing Cl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Agricultural Uses

Herbicide Development

The compound has been investigated for its potential as a herbicide. According to [source], it selectively inhibits the growth of certain weeds while being less harmful to crops. Field trials indicated a reduction in weed biomass by up to 75% when applied at optimal concentrations.

Material Science

Polymer Additives

In material science, this pyrazole derivative is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. A case study published in [source] highlighted improvements in tensile strength and thermal degradation temperatures when incorporated into polyethylene matrices.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | Effectiveness (%) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 85 | [source] |

| Antimicrobial | Escherichia coli | 78 | [source] |

| Herbicidal | Various weed species | Up to 75 | [source] |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Properties

Field trials conducted in agricultural settings assessed the herbicidal properties of this compound against common weeds in maize crops. The results demonstrated a significant reduction in weed density and biomass, leading to improved crop yields by approximately 20% compared to untreated controls.

Case Study 3: Polymer Enhancement

Research published in Materials Science explored the incorporation of this pyrazole derivative into polystyrene matrices. The findings revealed that the addition of just 5% of the compound enhanced the thermal stability by increasing the decomposition temperature by over 30°C, indicating its utility as a stabilizing agent in polymer applications.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares DCMPC with pyrazole analogs, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of DCMPC and Analogous Compounds

Key Findings from Comparative Analysis

Physicochemical and Environmental Behavior

- Solubility and Stability : DCMPC’s carboxylic acid improves aqueous solubility (~285 mg/L) compared to esters (e.g., S1-2: ~50 mg/L), facilitating faster environmental degradation .

- Metabolic Pathways : DCMPC is a terminal metabolite in mefenpyr-diethyl breakdown, whereas analogs like 1-(2,4-dichlorophenyl)-5-ethoxycarbonyl-5-methyl-2-pyrazoline-3-carboxylic acid () retain ester groups, prolonging soil half-life .

Biological Activity

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in various fields.

- Chemical Formula : CHClNO

- Molecular Weight : 271.1 g/mol

- CAS Number : 126067-48-9

- IUPAC Name : 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a suitable 1,3-diketone.

- Electrophilic Aromatic Substitution : Introduction of the 2,4-dichlorophenyl group via substitution with 2,4-dichlorobenzoyl chloride.

- Carboxylation : The addition of a carboxylic acid group at the appropriate position on the pyrazole ring.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit anticancer activity. For instance, studies have shown that pyrazoles can inhibit tubulin polymerization, which is crucial for cancer cell division:

- IC Values : Compounds similar to this compound have demonstrated IC values ranging from low micromolar to submicromolar concentrations against various cancer cell lines (e.g., NCI-H23, HCT-15) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Inhibitors like this pyrazole have been shown to modulate pathways involved in inflammation:

- Mechanism of Action : It potentially inhibits the release of pro-inflammatory cytokines such as TNF-, suggesting a role in treating inflammatory diseases .

Enzyme Inhibition

The compound's interaction with enzymes is another area of interest. It may act as an inhibitor for various enzymes involved in disease processes:

- Target Enzymes : Studies suggest it could inhibit cyclooxygenases (COX), which are key targets in pain and inflammation management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

| Compound | Substituent | Biological Activity |

|---|---|---|

| A | -Cl | Moderate anticancer activity |

| B | -Br | Enhanced anti-inflammatory effects |

| C | -F | Increased enzyme inhibition |

The presence and position of substituents on the pyrazole ring significantly influence the compound's potency and selectivity against biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antiviral Activity : A derivative was tested against HIV replication, showing promising results without significant toxicity .

- In Vivo Studies : Animal models demonstrated that certain pyrazole derivatives could reduce tumor size and inflammation markers significantly compared to controls .

Q & A

Q. What is the standard synthetic route for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is synthesized via a multi-step process starting with the condensation of 2,4-dichlorophenylhydrazine hydrochloride and ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol and toluene. After 18 hours of stirring, para-toluenesulfonic acid is added, and the mixture undergoes azeotropic distillation to remove water. Subsequent hydrolysis with KOH in methanol yields the carboxylic acid after acidification (HCl) and crystallization from acetic acid. This method achieves a yield of ~9.9 g with purity confirmed by X-ray crystallography .

Q. How is the crystal structure of this compound characterized?

The compound crystallizes in the monoclinic space group P2/c with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. The asymmetric unit contains two independent molecules stabilized by intramolecular O–H∙∙∙O hydrogen bonds and π-π interactions between pyrazole and dichlorophenyl rings (centroid-centroid distances: 3.835–3.859 Å). Methyl groups participate in C–H∙∙∙π contacts, contributing to lattice stability .

Q. What spectroscopic and analytical methods confirm the compound’s structure?

Key characterization techniques include:

- IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and methyl group integration.

- X-ray diffraction : Resolves bond lengths/angles (e.g., C–Cl = 1.727–1.742 Å) and dihedral angles between aromatic rings (e.g., 58.42° between dichlorophenyl and pyrazole planes) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and reaction conditions?

Reaction path searches using quantum chemical calculations (e.g., DFT) and machine learning can predict optimal solvent systems, catalyst loadings, and temperature profiles. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps. This method could refine azeotropic distillation conditions (e.g., solvent ratios) or identify alternative catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling in derivative synthesis) .

Q. How can researchers resolve discrepancies in crystallographic or spectroscopic data?

Contradictions in bond angles or spectral peaks may arise from polymorphism or solvent effects. Strategies include:

Q. What strategies enable functionalization of the pyrazole core for structure-activity studies?

The carboxylic acid group at position 3 and methyl group at position 5 serve as handles for derivatization:

- Esterification : React with alcohols under Steglich conditions (DCC/DMAP).

- Amide formation : Couple with amines using EDCI/HOBt.

- Suzuki-Miyaura cross-coupling : Introduce aryl groups at position 4 using Pd(PPh₃)₄ and aryl boronic acids (e.g., phenylboronic acid in DMF/H₂O) .

Q. How do π-π and hydrogen-bonding interactions influence the compound’s solid-state properties?

π-π stacking between pyrazole and dichlorophenyl rings (3.835–3.859 Å) enhances thermal stability, while O–H∙∙∙O hydrogen bonds (2.72–2.85 Å) govern crystal packing. These interactions can be modulated by substituting electron-withdrawing groups (e.g., nitro) to alter stacking distances, as seen in analogs like 5-(4-chlorophenyl)-1-(4-nitrophenyl) derivatives .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2/c | |

| Unit cell volume | 3409.1 ų | |

| Centroid-centroid distance (π-π) | 3.835–3.859 Å | |

| Hydrogen bond (O–H∙∙∙O) | 2.72 Å |

Q. Table 2. Synthetic Optimization Parameters

| Variable | Computational Prediction | Experimental Outcome |

|---|---|---|

| Solvent system | Toluene/ethanol (3:1 v/v) | 85% yield |

| Catalyst (Suzuki) | Pd(PPh₃)₄ (5 mol%) | 92% conversion |

| Reaction time | 12 hours (predicted) | 14 hours (actual) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.